molecular formula C15H14N2O B8517538 Methanone,(4-aminophenyl)(2,3-dihydro-1h-indol-7-yl)-

Methanone,(4-aminophenyl)(2,3-dihydro-1h-indol-7-yl)-

Cat. No.: B8517538
M. Wt: 238.28 g/mol
InChI Key: KRZCPEMAZACJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone,(4-aminophenyl)(2,3-dihydro-1h-indol-7-yl)- is a useful research compound. Its molecular formula is C15H14N2O and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanone,(4-aminophenyl)(2,3-dihydro-1h-indol-7-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone,(4-aminophenyl)(2,3-dihydro-1h-indol-7-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

(4-aminophenyl)-(2,3-dihydro-1H-indol-7-yl)methanone

InChI

InChI=1S/C15H14N2O/c16-12-6-4-11(5-7-12)15(18)13-3-1-2-10-8-9-17-14(10)13/h1-7,17H,8-9,16H2

InChI Key

KRZCPEMAZACJIL-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC=C2C(=O)C3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

5 g (42 mmol) of indoline are dissolved in 50 ml of toluene. In a separate flask, 70 ml of toluene are cooled to 5° C., and 100 ml of boron trichloride (10% solution in xylene) are added dropwise at this temperature under nitrogen. The indoline is subsequently added dropwise to this solution at 5-10° C., and 5.4 g (46 mmol) of 4-aminobenzonitrile are subsequently added in portions over the course of 30 min. The mixture is stirred at 5-10° for a further 15 min, and 6.7 g (50 mmol) of aluminium chloride are then added in portions at the temperature indicated. The mixture is heated under reflux for 6 h. For work-up, the reaction mixture is cooled to 70° C., and 10 ml of water are added dropwise, during which the temperature rises slightly and the solution becomes cloudy. 60 ml of 2 N hydrochloric acid are subsequently added, during which a clear solution is again formed, and the mixture is warmed under reflux for 12 h. The reaction mixture is poured into ice-water, adjusted to pH=12 using conc. NaOH and extracted with ethyl acetate. The combined organic phases are dried over sodium sulfate and evaporated, and the residue is chromatographed over a column with ethyl acetate. The combined product fractions are recrystallised from petroleum ether, giving 3.8 g of yellow crystals (4-aminophenyl)-(2,3-dihydro-1H-indol-7-yl)methanone. (M.p. 133-135° C.)
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5.4 g
Type
reactant
Reaction Step Six
Quantity
6.7 g
Type
reactant
Reaction Step Seven
Quantity
60 mL
Type
reactant
Reaction Step Eight
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.